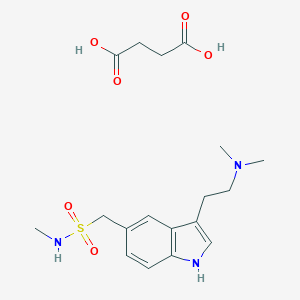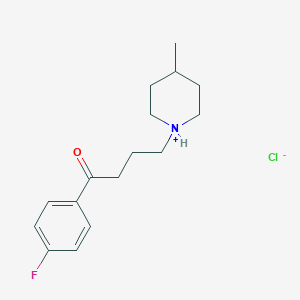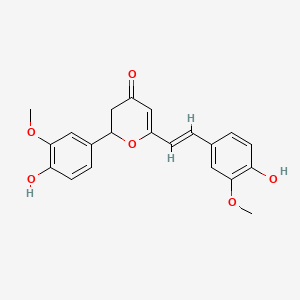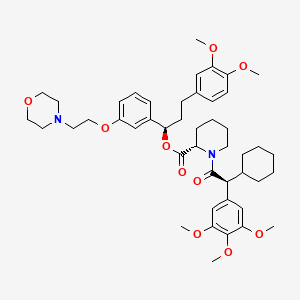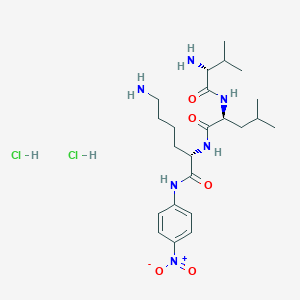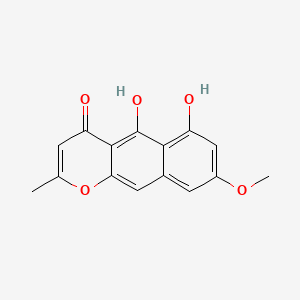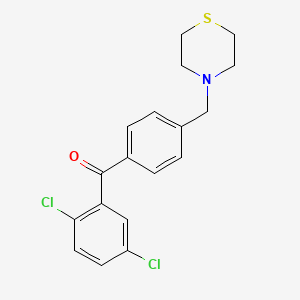
2,5-Dichloro-4'-thiomorpholinomethyl benzophenone
描述
2,5-Dichloro-4’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C18H17Cl2NOS It is a derivative of benzophenone, featuring two chlorine atoms and a thiomorpholine group attached to the benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2,5-Dichloro-4’-thiomorpholinomethyl benzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The chlorine atoms in 2,5-Dichloro-4’-thiomorpholinomethyl benzophenone can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation and Reduction: The thiomorpholine group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atoms.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in alcohol derivatives.
科学研究应用
Chemistry
2,5-Dichloro-4'-thiomorpholinomethyl benzophenone serves as a valuable building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions due to the presence of the thiomorpholine group.
- Reactivity : Its unique structure allows for specific reactivity patterns that are exploited in synthetic pathways.
Biology
In biological contexts, this compound has shown potential in several areas:
- Enzyme Interactions : It is being studied for its ability to interact with enzymes and proteins, potentially influencing their activity. For instance, it may inhibit thyroid peroxidase (TPO), impacting thyroid hormone synthesis.
- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL.
Medicine
The compound's pharmaceutical potential is under investigation:
- Drug Development : As a pharmaceutical intermediate, it may play a role in the development of new therapeutic agents targeting diseases such as type 2 diabetes mellitus through modulation of PPARγ receptors .
- Anticancer Properties : Preliminary studies suggest that it induces apoptosis in cancer cell lines like MCF-7 and HeLa, with IC50 values around 25 µM and 30 µM respectively. The mechanism involves activation of caspase pathways and generation of reactive oxygen species (ROS).
Case Study 1: Antimicrobial Efficacy
A study evaluating various benzophenone derivatives found that this compound was one of the most effective against Gram-positive bacteria. The disk diffusion method confirmed its potential as a lead candidate for developing new antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis
Research into the anticancer effects demonstrated significant morphological changes in treated cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction. Western blot analysis revealed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting its role as an anticancer agent.
作用机制
The mechanism of action of 2,5-Dichloro-4’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine group can form hydrogen bonds or electrostatic interactions with active sites, while the benzophenone moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
2,4-Dichloro-4’-thiomorpholinomethyl benzophenone: Similar structure but with chlorine atoms at different positions.
2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone: Features methyl groups instead of chlorine atoms.
Uniqueness: 2,5-Dichloro-4’-thiomorpholinomethyl benzophenone is unique due to the specific positioning of chlorine atoms and the presence of the thiomorpholine group, which confer distinct chemical reactivity and biological activity compared to its analogs.
生物活性
2,5-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS No. 898783-14-7) is a synthetic compound that belongs to the benzophenone class and features a unique thiomorpholine moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C18H17Cl2NOS, with a molecular weight of 366.3 g/mol. The structure consists of a benzophenone core substituted with dichlorophenyl and thiomorpholinomethyl groups, which contribute to its distinctive chemical behavior.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes, potentially altering metabolic pathways.
- Protein Binding : It may bind to proteins, affecting their structure and function, leading to downstream biological effects.
- Redox Activity : The thiomorpholine group can participate in redox reactions, influencing cellular oxidative states.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In a study involving human cancer cell lines, it was found to induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.
- Apoptosis Induction : Increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins were observed.
The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 12 |
| A549 (lung cancer) | 20 |
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A clinical study evaluated the efficacy of this compound against clinical isolates of resistant bacteria. The results indicated a promising potential for treating infections caused by multidrug-resistant strains.
- In Vivo Anticancer Study : An animal model study demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models compared to control groups. Histopathological analysis revealed reduced tumor cell proliferation and increased apoptosis.
属性
IUPAC Name |
(2,5-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-15-5-6-17(20)16(11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJVUKOOBVIUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642937 | |
| Record name | (2,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-14-7 | |
| Record name | Methanone, (2,5-dichlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


